molecular formula C16H20N2 B1196032 Borrerine CAS No. 51076-19-8

Borrerine

Cat. No. B1196032
CAS RN: 51076-19-8
M. Wt: 240.34 g/mol
InChI Key: RCNFEGDNDAQFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Borrerine is a harmala alkaloid.

Scientific Research Applications

Isolation and Structure of Borrerine

Borrerine, an indole alkaloid, was identified and isolated from the aerial parts of Borreria verticillata. The structure of Borrerine was established using spectroscopic data. Its identification in the plant highlights the chemical diversity of naturally occurring compounds in flora (Balde et al., 1991).

Role in the Synthesis of Flindersial Alkaloids

Borrerine plays a significant role in the biomimetic syntheses of flindersial alkaloids, which exhibit potential antimalarial activity. The synthesis process mirrors the natural biosynthetic pathways and involves only a few steps from tryptamine, demonstrating borrerine's importance in the formation of these bioactive compounds (Vallakati & May, 2012).

Application in Antimalarial Research

Furthering its application in antimalarial research, Borrerine was used in a biomimetic strategy to synthesize antimalarial flindersial alkaloids. This study highlights its significance in creating structurally complex and biologically active molecules relevant to malaria treatment (Vallakati & May, 2012).

Basis for Stereocontrolled Synthesis

Borrerine was instrumental in developing a strategy for stereocontrolled synthesis of flindersial alkaloids. This approach allowed for control over structural isomer formation, demonstrating borrerine's utility in creating enantioselective and diverse molecular structures (Vallakati et al., 2015).

properties

CAS RN

51076-19-8

Product Name

Borrerine

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2-methyl-1-(2-methylprop-1-enyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C16H20N2/c1-11(2)10-15-16-13(8-9-18(15)3)12-6-4-5-7-14(12)17-16/h4-7,10,15,17H,8-9H2,1-3H3

InChI Key

RCNFEGDNDAQFRX-UHFFFAOYSA-N

SMILES

CC(=CC1C2=C(CCN1C)C3=CC=CC=C3N2)C

Canonical SMILES

CC(=CC1C2=C(CCN1C)C3=CC=CC=C3N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Borrerine
Reactant of Route 2
Borrerine
Reactant of Route 3
Borrerine
Reactant of Route 4
Borrerine
Reactant of Route 5
Borrerine
Reactant of Route 6
Borrerine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.